Dimethyl 3-methylpyridine-2,6-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-methylpyridine-2,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6-4-5-7(9(12)14-2)11-8(6)10(13)15-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUSYIZTPWWHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 3 Methylpyridine 2,6 Dicarboxylate
Esterification Reactions for Carboxylate Functionalization
A common and direct route to Dimethyl 3-methylpyridine-2,6-dicarboxylate involves the esterification of its corresponding diacid, 3-methylpyridine-2,6-dicarboxylic acid. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification. rug.nl The reaction involves treating the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rug.nlgoogle.com The process is a reversible equilibrium-driven reaction, and the use of excess methanol helps to shift the equilibrium towards the formation of the dimethyl ester product.
Alternatively, the dicarboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-methylpyridine-2,6-dicarbonyl dichloride can then be reacted with methanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270), to yield the desired diester. This method avoids the harsh acidic conditions and high temperatures of Fischer esterification. mdpi.com
| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Conditions | Product |
| 3-Methylpyridine-2,6-dicarboxylic acid | Methanol | - | H₂SO₄ (catalytic) | Reflux | This compound |
| 3-Methylpyridine-2,6-dicarboxylic acid | Thionyl Chloride | Methanol | - | Two steps | This compound |
| Pyridine-2,6-dicarbonyl dichloride | 2-Iodo-phenol | NEt₃ | 4-Dimethylaminopyridine | Cooled in ice bath | bis(2-iodophenyl)pyridine-2,6-dicarboxylic ester mdpi.com |
Pyridine Ring Construction Approaches
Constructing the substituted pyridine ring from simpler, acyclic molecules is a fundamental strategy in heterocyclic chemistry. acsgcipr.org These methods build the core structure with the required substituents either in place or as precursors that can be easily converted.
The classical Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgchemtube3d.com This reaction characteristically produces 1,4-dihydropyridine derivatives, which are subsequently oxidized to form the aromatic pyridine ring. organic-chemistry.org The standard Hantzsch synthesis leads to pyridine-3,5-dicarboxylates. chemtube3d.com
Direct synthesis of this compound via a classical Hantzsch reaction is not feasible due to the resulting substitution pattern. However, modified versions and other multi-component reactions have been developed to access different substitution patterns. While a direct Hantzsch-type route to the target molecule is not prominent, the principles of condensation and cyclization are central to many pyridine syntheses.
A variety of cyclization reactions provide access to the pyridine core. These methods often offer greater flexibility in accessing specific substitution patterns compared to classical named reactions. For instance, metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can be a powerful tool for constructing substituted pyridines, offering high atom economy. acsgcipr.org
Another approach involves the reaction of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source. In the biosynthesis of certain natural products, a reactive 1,5-dione moiety reacts with ammonia to form the pyridine ring in a non-enzymatic pathway. nih.gov This principle can be applied in synthetic chemistry, where precursors containing the necessary carbon framework are cyclized to form the desired substituted pyridine.
Functional Group Transformations and Derivatization
Starting with a pre-formed and suitably substituted pyridine ring, various functional group transformations can be employed to arrive at the target molecule or its derivatives.
The methyl group at the C3 position of the pyridine ring can potentially be functionalized. While direct C-H alkylation of the pyridine ring itself is challenging, the methyl group offers a reactive handle. acs.org The protons on a methyl group adjacent to a pyridine ring are acidic and can be removed by a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to introduce new alkyl or aryl substituents at the methyl position. However, the presence of two electron-withdrawing ester groups at the C2 and C6 positions would increase the acidity of the C4 and C5 protons on the ring, potentially complicating selective deprotonation of the methyl group.
| Pyridine Substrate | Reagent | Position of Alkylation | Reference |
| C2-substituted pyridines | 1,1-diborylalkanes, sec-butyllithium | C2 | acs.org |
| C2-substituted pyridines | 1,1-diborylalkanes, methyllithium | C4 | acs.org |
| 4-Aryl pyridines | Formaldehyde, Rh catalyst | C3 and C5 (Methylation) | nih.gov |
Introducing a halogen atom onto the pyridine ring opens up a vast array of possibilities for further functionalization through cross-coupling reactions.
Halogenation: Direct electrophilic halogenation of pyridine is often difficult due to the electron-deficient nature of the ring and requires harsh conditions. chemrxiv.org The regioselectivity is governed by the existing substituents. For this compound, the two ester groups are deactivating and meta-directing, while the methyl group is activating and ortho/para-directing. The combined effect would likely direct incoming electrophiles to the C4 or C5 positions. Recently developed methods, such as those proceeding through Zincke imine intermediates, allow for mild and highly regioselective halogenation at the 3-position of a wide range of pyridines. chemrxiv.orgresearchgate.net
Cross-Coupling Reactions: Once a halogen is installed (e.g., at the C4 or C5 position), the resulting halopyridine can serve as a substrate in various transition-metal-catalyzed cross-coupling reactions. rsc.org For example, a Suzuki-Miyaura coupling with a boronic acid can introduce an aryl or alkyl group. nih.gov Similarly, Sonogashira coupling with a terminal alkyne can be used to install an alkynyl substituent. These reactions provide a powerful platform for creating a diverse library of derivatives from a halogenated this compound intermediate. nih.gov
| Reaction Type | Substrate | Reagent | Catalyst | Product |
| Bromination | 2-Phenyl Zincke Imine Intermediate | N-bromosuccinimide | - | Regioselectively brominated pyridine researchgate.net |
| Suzuki-Miyaura Coupling | Bromo-functionalized complex | NDIPhI | Palladium-based | C-C coupled product nih.gov |
| Sonogashira Coupling | Alkyne-functionalized complex | NDIPhI | Palladium/Copper-based | C-C coupled product nih.gov |
Catalytic and Green Chemistry Synthesis Routes
The development of catalytic and green chemistry routes for the synthesis of polysubstituted pyridines is an active area of research, driven by the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. While specific catalytic routes for this compound are not extensively documented, analogous syntheses of related pyridine-2,6-dicarboxylic acid derivatives provide insight into potential methodologies. These often involve the construction of the pyridine ring followed by oxidation and esterification, or a one-pot synthesis approach.
One promising green approach for synthesizing substituted pyridine-2,6-dicarboxylic acid derivatives involves a one-pot reaction under mild conditions. This method utilizes pyruvates and aldehydes which react with a pyrrolidine-acetic acid catalyst to form dihydropyran derivatives. These intermediates are then further reacted with ammonium acetate to yield the desired pyridine derivatives. oist.jp This approach is noted for its high atom economy and mild reaction conditions. oist.jp
Another avenue for green synthesis is the use of biocatalysis. For instance, the oxidation of 2,6-lutidine to 2,6-bis(hydroxymethyl)pyridine can be achieved using xylene monooxygenase (XMO) as a catalyst. rsc.org This enzymatic process operates under environmentally benign conditions and offers high selectivity, avoiding the use of harsh oxidizing agents like potassium permanganate. rsc.org Subsequent oxidation of the hydroxymethyl groups to carboxylic acids and esterification would complete the synthesis.
Multi-component reactions are also a cornerstone of green chemistry, offering efficient ways to build complex molecules in a single step. A three-component synthesis of polysubstituted pyridines has been developed using a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction. nih.gov Such a strategy could potentially be adapted for the synthesis of the 3-methylpyridine-2,6-dicarboxylate core. Furthermore, a base-catalyzed, one-pot, three-component reaction of ynals, isocyanates, amines, and alcohols has been reported for the synthesis of highly decorated pyridine derivatives, offering a metal-free and environmentally benign option. organic-chemistry.org
The catalytic oxidation of substituted 2,6-lutidines is a key step in forming the corresponding dicarboxylic acid. Zeolite-based catalysts, particularly Cu-based 13X zeolite, have shown high performance in the liquid phase oxidation of 3-methyl-pyridine to niacin (nicotinic acid) using hydrogen peroxide as a green oxidant. oaepublish.com This suggests that similar catalytic systems could be effective for the selective oxidation of 3-methyl-2,6-lutidine to 3-methylpyridine-2,6-dicarboxylic acid, the direct precursor to the target ester.
The final step, esterification, can also be optimized for greener conditions. Traditional methods often rely on strong acid catalysts like sulfuric acid, which require neutralization and can lead to waste. google.com The use of reusable solid acid catalysts or enzymatic esterification presents a more sustainable alternative.
Below is a table summarizing potential green and catalytic approaches for the synthesis of the precursor, 3-methylpyridine-2,6-dicarboxylic acid.
| Synthetic Step | Catalytic/Green Approach | Catalyst/Reagent | Advantages |
| Pyridine Ring Formation | One-pot multi-component reaction | Pyrrolidine-acetic acid | Mild conditions, high atom economy oist.jp |
| Pyridine Ring Formation | Aza-Wittig/Diels-Alder sequence | Organocatalyst | Redox-neutral, rapid access to diverse pyridines nih.gov |
| Oxidation of Methyl Groups | Biocatalytic oxidation | Xylene monooxygenase | Environmentally benign, high selectivity rsc.org |
| Oxidation of Methyl Groups | Catalytic liquid-phase oxidation | Cu-based zeolite | Use of H2O2 as a green oxidant, mild conditions oaepublish.com |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. This involves a systematic study of various parameters such as temperature, pressure, catalyst loading, solvent, and reaction time for each synthetic step.
For the catalytic oxidation of a potential precursor like 3-methyl-2,6-lutidine, several factors would need to be optimized. Drawing parallels from the synthesis of niacin from 3-methyl-pyridine, the choice of solvent is critical. oaepublish.com Polar solvents like acetonitrile have been shown to be effective. oaepublish.com The molar ratio of the oxidant (e.g., H2O2) to the substrate is another key parameter; a significant excess of the oxidant is often required to drive the reaction to completion. oaepublish.com Catalyst dosage and the metal content of the catalyst also play a vital role in achieving high conversion and selectivity. oaepublish.com Reaction temperature and time are interdependent variables that must be carefully controlled to maximize the yield of the desired dicarboxylic acid while minimizing the formation of byproducts. oaepublish.com
In the context of multi-component reactions to form the pyridine ring, the choice of catalyst and solvent is paramount. For instance, in the base-catalyzed synthesis of substituted pyridines, DIPEA (N,N-Diisopropylethylamine) was identified as the optimal base and THF (Tetrahydrofuran) as the best solvent, leading to yields of up to 89%. organic-chemistry.org The optimization process would involve screening various bases and solvents to find the most effective combination for the specific substrates required for this compound.
For the final esterification step, moving away from traditional sulfuric acid catalysis can improve yields and simplify purification. google.com A reusable catalyst preparation has been described where the salt produced from a pyridine carboxylic acid ester and an acidic material acts as the catalytic agent. google.com This allows for the direct distillation of the ester from the reaction mixture and the reuse of the catalyst. google.com Optimization of this step would involve determining the ideal ratio of alcohol to dicarboxylic acid, the optimal amount of catalyst, and the most effective temperature and pressure for the distillation to achieve a high yield of the pure diester.
The following table presents a hypothetical optimization study for the catalytic oxidation of 3-methyl-2,6-lutidine, based on analogous reactions.
| Parameter | Condition A | Condition B | Condition C | Yield of Dicarboxylic Acid |
| Catalyst | 5% Cu/Zeolite Y | 10% Cu/13X Zeolite | 10% Cu/ZSM-5 | Variable |
| Solvent | Acetonitrile | Ethanol (B145695) | Acetic Acid | Variable |
| H2O2/Substrate Ratio | 10 | 13 | 15 | Variable |
| Temperature (°C) | 60 | 70 | 80 | Variable |
| Reaction Time (h) | 6 | 8 | 10 | Variable |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of Dimethyl 3 Methylpyridine 2,6 Dicarboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Dimethyl 3-methylpyridine-2,6-dicarboxylate, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the pyridine-bound methyl protons, and the ester methoxy protons.
The two protons on the pyridine (B92270) ring (H-4 and H-5) are chemically non-equivalent and are expected to appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm) due to coupling with each other. The methyl group attached to the pyridine ring at the C-3 position would produce a singlet, as it has no adjacent protons. Similarly, the two methoxy groups of the esters at positions C-2 and C-6 are expected to produce two sharp singlets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine-H (H-4/H-5) | ~ 8.0 - 8.4 | Doublet (d) | 1H |
| Pyridine-H (H-5/H-4) | ~ 7.8 - 8.2 | Doublet (d) | 1H |
| Ester -OCH₃ (x2) | ~ 3.9 - 4.1 | Singlet (s) | 6H |
| Pyridine -CH₃ | ~ 2.5 - 2.8 | Singlet (s) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The spectrum is expected to show signals for the two ester carbonyl carbons, the six carbons of the pyridine ring, the carbon of the pyridine-bound methyl group, and the two carbons of the methoxy groups. The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituent groups. The carbonyl carbons of the ester groups are typically found in the downfield region (δ 160-170 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O (x2) | ~ 164 - 168 |
| Pyridine C-2/C-6 | ~ 147 - 152 |
| Pyridine C-4 | ~ 138 - 142 |
| Pyridine C-3 | ~ 130 - 135 |
| Pyridine C-5 | ~ 124 - 128 |
| Ester -OCH₃ (x2) | ~ 52 - 55 |
| Pyridine -CH₃ | ~ 18 - 22 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
2D NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-4 and H-5 protons, confirming their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would be used to definitively assign each protonated carbon in the pyridine ring (C-4, C-5) and the methyl groups by linking their respective ¹H and ¹³C NMR signals.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman). The spectra provide a molecular fingerprint. Key vibrational modes for this compound would include the stretching of the ester carbonyl groups, C-O bonds, and the vibrations of the substituted pyridine ring.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methyl and methoxy groups. |
| C=O Stretch (Ester) | 1720 - 1740 | Strong, characteristic absorption from the two ester carbonyl groups. |
| C=C, C=N Stretch (Ring) | 1550 - 1620 | Vibrations of the pyridine ring skeleton. |
| C-O Stretch (Ester) | 1200 - 1300 | Asymmetric and symmetric stretching of the ester C-O bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic and conjugated system, is expected to exhibit characteristic absorptions in the UV region. The primary absorptions are due to π → π* and n → π* electronic transitions. For substituted pyridines, absorption bands are typically observed in the 250-300 nm range. nih.gov The exact position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyridine ring. The two ester groups and the methyl group can cause slight shifts in the absorption bands compared to unsubstituted pyridine.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Investigation
HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound (C₁₀H₁₁NO₄), the calculated exact mass is 209.0688 Da. HRMS analysis would confirm this elemental formula with high precision (typically within 5 ppm).
Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry can provide structural information. The fragmentation pattern would likely involve characteristic losses of the substituent groups.
Predicted Fragmentation Pathways:
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion.
Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the pyridine ring.
Decarboxylation: Loss of CO₂ from a fragment ion.
Cleavage of the ester group: Loss of the entire carbomethoxy group (•COOCH₃).
Analysis of these fragmentation pathways helps to piece together the molecular structure, corroborating the data obtained from NMR and other spectroscopic methods.
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination
Following a comprehensive search of available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound this compound was found. Consequently, a detailed analysis of its specific molecular geometry, crystal packing, intermolecular interactions, and potential polymorphism based on experimental crystallographic data cannot be provided at this time.
The elucidation of the three-dimensional structure of a chemical compound at the atomic level is fundamentally reliant on experimental techniques such as single-crystal X-ray diffraction. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular geometry and conformation. Furthermore, the analysis of the crystal lattice reveals the arrangement of molecules in the solid state, governed by intermolecular forces such as hydrogen bonding and π-π stacking. Studies on polymorphism, the ability of a compound to exist in multiple crystalline forms, also depend on the acquisition and comparison of crystallographic data from different crystal structures.
While crystallographic studies have been conducted on analogous compounds, such as derivatives of pyridine-dicarboxylic acid and its esters, this information cannot be directly extrapolated to predict the precise solid-state structure of this compound. The presence and position of the methyl group on the pyridine ring, as well as the specific arrangement of the dimethyl dicarboxylate substituents, would significantly influence the molecular conformation and the packing of the molecules in the crystal lattice.
Therefore, the following subsections, which are standard components of a crystallographic analysis, remain to be determined experimentally for this compound.
Molecular Geometry and Conformation Analysis
Experimental data regarding the specific bond lengths, bond angles, and torsional angles of this compound are not available in the public domain. Such data would be essential to accurately describe the planarity of the pyridine ring and the orientation of the methyl and dimethyl dicarboxylate substituents.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A definitive analysis of the supramolecular structure, including the identification of specific intermolecular interactions that stabilize the crystal lattice of this compound, is not possible without crystallographic data.
Polymorphism and Crystallization Engineering
There are no published studies on the polymorphic behavior or crystallization engineering of this compound. Research in this area would require extensive experimental screening of crystallization conditions to identify and structurally characterize any potential polymorphs.
Computational and Theoretical Investigations of Dimethyl 3 Methylpyridine 2,6 Dicarboxylate
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of the system.
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the geometry that corresponds to the minimum energy. This optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. For Dimethyl 3-methylpyridine-2,6-dicarboxylate, this would reveal how the methyl and dimethyl carboxylate groups are oriented relative to the pyridine (B92270) ring and how they influence the ring's planarity.
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. A large gap suggests high stability, whereas a small gap indicates that the molecule is more reactive. Analysis of the spatial distribution of these orbitals would show which parts of the this compound molecule are most likely to be involved in electron donation and acceptance.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. An MEP map for this compound would identify the electron-rich nitrogen atom of the pyridine ring and oxygen atoms of the carboxylate groups, as well as electron-deficient regions, providing a visual guide to its reactive sites.
Thermochemical Properties and Stability Analysis
Computational methods can accurately predict various thermochemical properties. By performing frequency calculations on the optimized geometry, it is possible to determine thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy of formation. This data is vital for assessing the thermal stability of the compound and predicting the spontaneity and energy changes of reactions in which it participates.
Reaction Mechanism Modeling and Transition State Analysis
Theoretical modeling is invaluable for elucidating the step-by-step pathways of chemical reactions. For a compound like this compound, chemists could model its synthesis or its reactions with other molecules. This involves identifying all intermediates and, crucially, the transition states that connect them. A transition state is the highest energy point along a reaction coordinate. By calculating the energy of these transition states, one can determine the activation energy for each step, which governs the reaction rate. This analysis provides a detailed understanding of the reaction's feasibility and kinetics.
Spectroscopic Property Prediction and Validation
Quantum chemistry can predict various types of spectra, which can then be compared with experimental results for validation. For instance, theoretical calculations can generate predicted infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, yielding theoretical UV-Vis absorption spectra. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared to experimental data to confirm the molecular structure.
Coordination Chemistry and Metal Complexation Studies Involving Dimethyl 3 Methylpyridine 2,6 Dicarboxylate
Ligand Design Principles and Coordination Modes
Dimethyl 3-methylpyridine-2,6-dicarboxylate is a member of the pyridine-2,6-dicarboxylate (B1240393) family of ligands, which are of significant interest in coordination chemistry. The design of this ligand, featuring a central pyridine (B92270) ring flanked by two ester functionalities, provides a specific set of electronic and steric properties that dictate its interaction with metal ions. The pyridine nitrogen atom and the oxygen atoms of the carbonyl groups serve as the primary coordination sites, classifying it as a potential O,N,O-tridentate pincer ligand.
The coordination modes of pyridine-2,6-dicarboxylic esters are versatile. The neutral nature of the ligand allows for tris-chelate O,N,O binding, which can result in three distinct isomers depending on which oxygen atoms of the ester groups coordinate to the metal center:
O(carbonyl)–M–O(carbonyl) (CC isomer): Both coordinating oxygen atoms are from the carbonyl groups.
O(carbonyl)–M–O(alkoxy) (CA isomer): One coordinating oxygen is from a carbonyl group, and the other is from an alkoxy group.
O(alkoxy)–M–O(alkoxy) (AA isomer): Both coordinating oxygen atoms are from the alkoxy groups.
The presence of a methyl group at the 3-position of the pyridine ring in this compound is expected to introduce steric hindrance that can influence the kinetic and thermodynamic stability of the resulting metal complexes. This substitution may also modulate the electronic properties of the pyridine ring, thereby affecting the ligand's donor strength.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and elemental analysis.
Coordination with Transition Metal Ions
Transition metal pyridine complexes are numerous and their geometry can be octahedral, tetrahedral, or square planar, among others. The specific geometry is influenced by the metal ion, its oxidation state, and the other ligands present in the coordination sphere.
Coordination with Lanthanide and Actinide Metal Ions
The coordination chemistry of lanthanide and actinide ions with pyridine-2,6-dicarboxylate derivatives is of interest for applications in luminescence and separation science. Pyridine-2,6-dicarboxylic acid is a known sensitizer (B1316253) for the near-infrared luminescence of lanthanide ions such as Pr(III), Nd(III), and Er(III). The ligand absorbs UV light and transfers the energy to the metal ion, which then emits light at its characteristic wavelength.
While specific complexes with this compound are not detailed in the literature, studies on related ligands suggest that the ester groups can coordinate to the hard lanthanide and actinide cations. The high coordination numbers typical for these f-block elements would likely be satisfied by the coordination of multiple ligand molecules or the inclusion of solvent molecules in the coordination sphere.
Chelation with Main Group Metal Ions
There is documented evidence of the coordination of Dimethyl pyridine-2,6-dicarboxylate with main group metals, specifically alkaline earth metals. In a study of heterometallic complexes, Dimethyl pyridine-2,6-dicarboxylate was found to coordinate to Ca(II), Sr(II), and Ba(II) ions. bldpharm.com In these complexes, three molecules of the ligand coordinate to the alkaline earth metal ion in a tridentate fashion. bldpharm.com
The isostructural Ca(II) and Sr(II) compounds are ionic, formed by [ML3]2+ complex cations (where M = Ca or Sr, and L = Dimethyl pyridine-2,6-dicarboxylate) and a [Co(SCN)4]2– counter-anion. bldpharm.com In contrast, the Ba(II) derivative is a molecular complex. bldpharm.com The structural data for these complexes provide valuable insight into the coordination behavior of this ligand with main group metals.
Additionally, derivatives of pyridine-2,6-dicarboxylic acid have been used to synthesize complexes with other main group metals like Thallium(III). In these cases, the ligand also demonstrates a tridentate coordination mode through the nitrogen and two oxygen atoms.
Below is a table summarizing key crystallographic data for heterometallic complexes involving Dimethyl pyridine-2,6-dicarboxylate.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| [CaL3][Co(NCS)4] | C31H27CaCoN7O12S4 | Monoclinic | P21/n | 14.23 | 17.45 | 17.98 | 98.45 |
| [SrL3][Co(NCS)4] | C31H27SrCoN7O12S4 | Monoclinic | P21/n | 14.31 | 17.52 | 18.01 | 98.51 |
| [BaCoL3(μ-NCS)2(NCS-κN)2] | C31H27BaCoN7O12S4 | Monoclinic | P21/c | 10.45 | 24.11 | 18.05 | 106.34 |
Data sourced from a study on heterometallic compounds with Dimethyl pyridine-2,6-dicarboxylate.
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of ligand is crucial in determining the structure and properties of the resulting framework. While there is a lack of specific reports on MOFs synthesized from this compound, the parent ligand, pyridine-2,6-dicarboxylic acid, is a well-established building block for the construction of these materials.
Design and Synthesis of Porous Materials
The rigid structure and defined coordination sites of pyridine-2,6-dicarboxylate ligands make them excellent candidates for the design of porous MOFs. These materials can have applications in gas storage, separation, and catalysis. The synthesis of these materials is often achieved under solvothermal conditions, where the metal salt and the organic linker are heated in a solvent.
For example, pyridine-2,6-dicarboxylic acid reacts with Cu(II) nitrate (B79036) under hydrothermal conditions to form 1D, 2D, or 3D metal-organic frameworks, depending on the nature of any additional spacer ligands used. The resulting network structures can exhibit porosity, which is a key feature for many of their applications. The ester groups in this compound offer a different reactivity and solubility profile compared to the carboxylic acid groups, which could be exploited in the synthesis of novel porous materials.
Topological Analysis of Extended Structures
Topological analysis is a powerful tool used to simplify and classify the complex structures of coordination polymers and MOFs. It describes the underlying connectivity of the network, abstracting the metal nodes and organic linkers into points and lines. This allows for the comparison of different frameworks and can aid in the rational design of new materials with desired properties. rsc.orgucl.ac.ukrsc.org Common topologies observed in MOFs derived from pyridine-dicarboxylate ligands include pcu (primitive cubic), tbo (trigonal bipyramidal), and sql (square lattice). frontiersin.orgberkeley.edu The specific topology of a framework is influenced by the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. Without synthesized and crystallographically characterized structures involving this compound, a topological analysis is not possible.
Gas Adsorption and Separation Properties (if derived from MOFs)
Metal-organic frameworks are renowned for their high porosity and tunable pore environments, making them promising materials for gas adsorption and separation. rsc.orgglobethesis.com The performance of a MOF in these applications is dictated by factors such as pore size, pore shape, and the chemical functionality of the pore walls. The introduction of a methyl group on the pyridine ring of the linker, as in the case of this compound, could theoretically influence these properties. For example, the methyl group could alter the pore dimensions or introduce specific interactions with guest molecules. However, in the absence of any reported MOFs constructed from this ligand, there is no data on its gas adsorption capabilities.
Self-Assembly and Supramolecular Architectures in Coordination Systems
The formation of coordination polymers and discrete supramolecular structures is governed by the principles of self-assembly, where metal ions and organic ligands spontaneously organize into well-defined architectures. conicet.gov.armdpi.com The final structure is influenced by a delicate balance of factors including the coordination preferences of the metal ion, the binding modes of the ligand, solvent effects, and non-covalent interactions such as hydrogen bonding and π-π stacking. nih.govacs.org While general principles of supramolecular chemistry can be applied, the specific outcomes for systems involving this compound remain unknown without experimental investigation.
Reactivity and Transformational Pathways of Dimethyl 3 Methylpyridine 2,6 Dicarboxylate
Hydrolysis and Transesterification of Ester Groups
The two methyl ester groups are key reactive sites for nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.
Hydrolysis: The ester groups can be hydrolyzed to the corresponding dicarboxylic acid, 3-methylpyridine-2,6-dicarboxylic acid, under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. This process is reversible, and driving it to completion requires a large excess of water. chemistrysteps.com
Base-Catalyzed Hydrolysis (Saponification): This method is generally more efficient and proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com
The electronic nature of the pyridine (B92270) ring, being electron-withdrawing, is expected to facilitate these hydrolysis reactions by stabilizing the tetrahedral intermediate formed during the nucleophilic attack.
Transesterification: Dimethyl 3-methylpyridine-2,6-dicarboxylate can undergo transesterification in the presence of an alcohol and a catalyst (acid or base). This reaction allows for the conversion of the methyl esters to other alkyl esters. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For instance, reaction with ethanol (B145695) would yield diethyl 3-methylpyridine-2,6-dicarboxylate. The outcome of the reaction is typically controlled by using the desired alcohol as the solvent to drive the equilibrium towards the new ester.
| Reaction | Conditions | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O (excess), Δ | 3-methylpyridine-2,6-dicarboxylic acid |
| Base-Catalyzed Hydrolysis | NaOH (aq), Δ; then H₃O⁺ | 3-methylpyridine-2,6-dicarboxylic acid |
| Transesterification | R'OH, H⁺ or R'O⁻, Δ | Dialkyl 3-methylpyridine-2,6-dicarboxylate |
Electrophilic Substitution Reactions on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). uoanbar.edu.iqpearson.com This deactivation is further intensified in this compound by the two strongly electron-withdrawing dicarboxylate groups at the 2- and 6-positions.
Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, occurs preferentially at the 3-position (meta-position). researchgate.netaskfilo.com In the case of this compound, the 3-position is already occupied by a methyl group. The remaining available positions for substitution are C4 and C5. The directing effects of the substituents are as follows:
-COOCH₃ groups (at C2, C6): Strongly deactivating and meta-directing.
-CH₃ group (at C3): Activating and ortho-, para-directing.
The powerful deactivating effect of the two ester groups is expected to dominate, making electrophilic substitution on the ring extremely difficult. If a reaction were to occur, it would likely be directed to the C5 position, which is meta to both ester groups and ortho to the activating methyl group. However, Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on pyridine rings. uoanbar.edu.iq Halogenation, if achievable, would require very forcing conditions, such as using elemental halogens with strong Lewis or Brønsted acids at high temperatures. chemrxiv.orgnsf.govnih.gov
Nucleophilic Attack and Addition Reactions
The electron-deficient nature of the pyridine nucleus, enhanced by the ester groups, makes the ring susceptible to nucleophilic attack. In general, nucleophilic aromatic substitution (SNAr) on pyridine occurs at the 2- and 4-positions, as the negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comyoutube.com
For this compound, the 2- and 6-positions are already substituted. Therefore, nucleophilic attack on the ring would be directed to the 4-position. A strong nucleophile could add to the C4 position, leading to a dihydropyridine (B1217469) intermediate. Subsequent elimination of a hydride ion (if a suitable oxidizing agent is present) or rearomatization via loss of a substituent is less common without a good leaving group.
Besides the ring, the carbonyl carbons of the two ester groups are also primary sites for nucleophilic attack, as discussed in the context of hydrolysis and transesterification. Stronger nucleophiles like Grignard reagents or organolithium compounds would readily add to the carbonyl groups.
| Site of Attack | Nucleophile | Potential Product |
| Carbonyl Carbon (C=O) | OH⁻, R'O⁻ | Carboxylic acid or new ester |
| Carbonyl Carbon (C=O) | R'MgX, R'Li | Tertiary alcohols (after workup) |
| Pyridine Ring (C4) | Strong Nucleophiles (e.g., R⁻) | Dihydropyridine adducts |
Oxidation and Reduction Chemistry of the Pyridine Core and Substituents
Oxidation: The 3-methyl group is the most susceptible part of the molecule to oxidation. It can be oxidized to a carboxylic acid group, which would transform the molecule into pyridine-2,3,6-tricarboxylic acid. Various oxidizing agents can be employed for the oxidation of methylpyridines, including nitric acid, potassium permanganate, or catalytic aerobic oxidation systems. google.comacs.org For instance, selective aerobic oxidation of 3-methylpyridine (B133936) to nicotinic acid has been achieved using catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts. researchgate.net Similar conditions could potentially be applied to oxidize the 3-methyl group of this compound.
The pyridine ring itself is generally resistant to oxidation due to its aromaticity and electron-deficient character.
Reduction:
Ester Groups: The ester groups can be reduced to primary alcohols, yielding 3-methylpyridine-2,6-dimethanol. While sodium borohydride (B1222165) (NaBH₄) does not typically reduce esters under standard conditions, its reactivity can be enhanced by additives. For example, esters of pyridine carboxylic acids have been reduced to alcohols using sodium borohydride in the presence of aluminum chloride. researchgate.net A sodium borohydride–methanol system in refluxing THF has also been shown to reduce aromatic esters to alcohols. ias.ac.inresearchgate.net
Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni). This reaction typically requires high pressure and/or temperature. The reduction would yield dimethyl 3-methylpiperidine-2,6-dicarboxylate.
| Transformation | Reagent/Conditions | Product |
| Oxidation of Methyl Group | KMnO₄ or HNO₃, Δ | Pyridine-2,3,6-tricarboxylic acid |
| Reduction of Ester Groups | NaBH₄/AlCl₃ or LiAlH₄ | 3-methylpyridine-2,6-dimethanol |
| Reduction of Pyridine Ring | H₂, Pd/C, high pressure | Dimethyl 3-methylpiperidine-2,6-dicarboxylate |
Role as a Precursor in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. bohrium.com Pyridine derivatives are often synthesized via MCRs, with the Hantzsch pyridine synthesis being a classic example. wikipedia.orgchemtube3d.com In this context, this compound is itself a product of a Hantzsch-type reaction or a subsequent oxidation step.
While direct examples of this compound acting as a starting material in MCRs are not extensively documented, its functional groups offer potential handles for such transformations. For instance, the methyl group could be functionalized to an aldehyde, which could then participate as the aldehyde component in another Hantzsch synthesis or a different MCR. nih.gov Similarly, the ester groups could be converted to amides, which could then engage in Ugi or Passerini-type reactions. Pyridine-dicarboxylic acids and their derivatives are also used as linkers in the assembly of coordination polymers, which can be considered a form of supramolecular multi-component assembly. acs.org
Applications of Dimethyl 3 Methylpyridine 2,6 Dicarboxylate in Advanced Materials and Chemical Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The structural characteristics of Dimethyl 3-methylpyridine-2,6-dicarboxylate make it a valuable starting material for the synthesis of more complex molecular architectures. The presence of the ester functionalities at the 2 and 6 positions of the pyridine (B92270) ring allows for a variety of chemical transformations, enabling the construction of larger and more elaborate structures.
Synthesis of Macrocyclic Compounds
While direct studies on the use of this compound in the synthesis of macrocyclic compounds are not extensively documented in publicly available research, the closely related compound, dimethyl 2,6-pyridinedicarboxylate, is known to be a precursor for such structures. It is utilized in the synthesis of ditopic macrocycles, which can act as host molecules for guest species. The general synthetic strategy involves the reaction of the diester with diamines or diols to form large rings containing the pyridine unit. It is plausible that this compound could be employed in similar synthetic routes to create novel macrocycles with a methylated pyridine core, potentially influencing their conformational properties and host-guest binding capabilities.
Formation of Schiff Bases and Related Nitrogen Heterocycles
Scientific literature does not currently provide specific examples of Schiff base formation directly from this compound. Typically, Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone. However, the ester groups of this compound can be chemically converted to functionalities more amenable to Schiff base formation. For instance, reduction of the ester groups would yield the corresponding diol, which could then be oxidized to a dialdehyde (B1249045). This dialdehyde derivative would be a prime candidate for reaction with primary amines to form Schiff base ligands.
Alternatively, the ester groups can be reacted with hydrazines to form dihydrazides. These dihydrazides are known to react with dicarbonyl compounds to yield macrocyclic hydrazone Schiff bases. While this has been demonstrated with pyridine-2,6-dicarbohydrazide, the 3-methyl derivative could potentially undergo similar transformations, leading to a new class of macrocyclic Schiff bases. The synthesis of pyridine-2,6-dicarboxamide derivatives through the condensation of the corresponding acyl chlorides with aromatic amines has also been reported. This suggests a potential pathway where this compound could be converted to its diacyl chloride and subsequently reacted with amines to form diamides, which are precursors to other nitrogen-containing heterocycles.
Building Block for Polymeric and Oligomeric Structures
There is currently a lack of specific research detailing the use of this compound as a monomer for the synthesis of polymers or oligomers. However, the broader class of pyridine dicarboxylic acids and their esters are recognized as potential building blocks for polyesters and coordination polymers. For example, 2,6-pyridinedicarboxylic acid has been used in the synthesis of polyesters through polycondensation reactions with various diols. These reactions often require high temperatures and the use of catalysts.
Furthermore, the related compound 2,6-dimethylpyridinium-3,5-dicarboxylate has been shown to form a two-dimensional coordination polymer with copper(II) ions. In this structure, the carboxylate groups of the ligand bridge the copper atoms. This suggests that upon hydrolysis of its ester groups, this compound could also act as a ligand to form coordination polymers with various metal ions. The methyl group at the 3-position would likely influence the steric and electronic environment of the coordination sphere, potentially leading to novel polymeric structures with unique properties.
Integration into Functional Materials
The inherent properties of the pyridine ring system, such as its ability to coordinate with metal ions and its electronic characteristics, make this compound an interesting candidate for incorporation into functional materials.
Materials for Optoelectronic Applications (if as a ligand in luminescent complexes)
In these complexes, the pyridine-2,6-dicarboxylate (B1240393) ligand acts as an "antenna," absorbing light energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. This sensitization process is crucial for enhancing the luminescence of lanthanide ions, which have low molar absorptivities. The emission intensities of Tb3+ have been shown to be enhanced by over 100 times upon formation of the [Tb(dpa)3]3- complex.
Given this precedent, it is highly probable that this compound would also serve as an effective ligand for sensitizing lanthanide luminescence. The presence of the methyl group could subtly modify the electronic properties of the ligand, potentially influencing the efficiency of the energy transfer process and the photophysical properties of the resulting complexes. Further research is needed to explore the specific luminescent characteristics of complexes formed with this particular ligand.
Catalytic Systems (e.g., as a ligand in homogeneous or heterogeneous catalysis)
Information regarding the direct application of this compound as a ligand in catalytic systems is not found in the current body of scientific literature. Nevertheless, the broader family of pyridine-based ligands is extensively used in both homogeneous and heterogeneous catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups (after hydrolysis of the esters) can coordinate to a wide range of transition metals, forming stable complexes that can act as catalysts for various organic transformations.
The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. The introduction of a methyl group at the 3-position of the pyridine ring in this compound would be expected to influence these properties. This could lead to the development of new catalysts with modified reactivity or selectivity compared to those derived from the unsubstituted pyridine-2,6-dicarboxylate ligand. The potential of this compound in catalysis remains an area open for future investigation.
Sensing Materials (if part of MOFs or other sensor architectures)
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of this compound as a component in sensing materials, including its integration into Metal-Organic Frameworks (MOFs) or other sensor architectures.
While the broader class of pyridine-dicarboxylic acid esters has been investigated for potential use in the development of sensors, particularly for metal ion detection, research explicitly focusing on the 3-methyl substituted diester, this compound, in this capacity has not been reported. The influence of the methyl group at the 3-position of the pyridine ring on the molecule's coordination properties and, consequently, its potential sensing capabilities remains an uninvestigated area.
Therefore, no detailed research findings, performance data, or specific examples of sensor applications for this particular compound can be provided at this time. Further research would be necessary to explore and characterize the potential of this compound in the field of advanced sensing materials.
Future Research Directions and Interdisciplinary Prospects for Methylpyridine Dicarboxylates
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry is paramount for the broader availability and application of specialized molecules like Dimethyl 3-methylpyridine-2,6-dicarboxylate. Future research should prioritize the development of green and efficient synthetic routes.
Key Research Thrusts:
C-H Activation: Direct functionalization of the pyridine (B92270) ring through C-H activation represents a highly atom-economical approach. Research into catalytic systems, potentially involving transition metals like palladium, rhodium, or ruthenium, could enable the direct introduction of the methyl group onto a pre-formed dimethyl pyridine-2,6-dicarboxylate (B1240393) core, or vice-versa.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. Exploring enzymatic pathways for the methylation or esterification of pyridine dicarboxylic acid precursors could lead to more sustainable production methods.
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps. The development of flow-based processes for the synthesis of this compound could enhance production efficiency and purity.
Alternative Energy Sources: Investigating the use of microwave irradiation or photochemical methods to drive the synthetic reactions could lead to faster reaction times and reduced energy consumption compared to conventional heating.
A comparative analysis of potential synthetic strategies is presented in Table 1.
| Methodology | Potential Advantages | Potential Challenges |
| C-H Activation | High atom economy, reduced waste | Catalyst cost and sensitivity, regioselectivity control |
| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enzyme stability and availability, substrate scope |
| Flow Chemistry | Enhanced safety and scalability, precise control | Initial setup cost, potential for clogging |
| Microwave/Photochemistry | Rapid reaction times, energy efficiency | Specialized equipment, scalability for photochemical reactions |
Exploration of Advanced Characterization Techniques for In-Situ Studies
Understanding the dynamic behavior of this compound in solution and during its incorporation into larger structures is crucial for optimizing its application. Advanced, in-situ characterization techniques will be instrumental in this endeavor.
Future Directions:
In-Situ NMR and IR Spectroscopy: Real-time monitoring of reactions involving this compound using in-situ NMR and IR spectroscopy can provide valuable kinetic and mechanistic data. This is particularly relevant for studying its coordination to metal centers during the formation of metal-organic frameworks (MOFs) or other coordination polymers.
Synchrotron-Based Techniques: Techniques such as in-situ X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) can provide detailed information about the electronic structure and local coordination environment of metal centers as they bind with the ligand in real-time.
Cryo-Electron Microscopy (Cryo-EM): For larger assemblies or nanomaterials incorporating this ligand, Cryo-EM could offer unprecedented resolution to visualize the structure and morphology without the need for crystallization.
Expansion of Ligand Design Strategies for Tailored Material Properties
The structure of this compound serves as a foundational building block. Future research will involve systematic modifications to its structure to tailor the properties of resulting materials for specific applications.
Strategies for Ligand Modification:
Functional Group Installation: Introduction of additional functional groups (e.g., -NH2, -OH, -Br) onto the pyridine ring can alter the ligand's coordination behavior and provide sites for post-synthetic modification of materials.
Ester Group Variation: Replacing the methyl esters with larger or more functionalized ester groups can influence the solubility of the ligand and the porosity of resulting MOFs.
Chiral Derivatives: The synthesis of chiral analogues of this compound could lead to the development of materials for enantioselective separations or asymmetric catalysis.
Machine Learning and Computational Design for Compound and Material Discovery
The integration of computational tools, including machine learning and quantum chemistry, can significantly accelerate the discovery and optimization of new compounds and materials based on the methylpyridine dicarboxylate scaffold.
Computational Approaches:
High-Throughput Screening: Computational screening of virtual libraries of substituted methylpyridine dicarboxylates can identify promising candidates for specific applications based on predicted properties such as binding affinity, electronic band gap, and gas adsorption capabilities.
Machine Learning Models: Training machine learning models on existing experimental and computational data can enable the rapid prediction of properties for new, unsynthesized derivatives of this compound.
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, bonding, and reactivity of the ligand and its metal complexes, guiding the rational design of new materials.
Environmental Remediation Applications
Materials incorporating this compound as a ligand, such as MOFs and other catalytic systems, hold promise for environmental remediation applications.
Potential Applications:
Adsorption of Pollutants: The porous nature of MOFs constructed from this ligand could be tailored for the selective adsorption of heavy metal ions, organic pollutants, or harmful gases from water and air. The methyl group on the pyridine ring can influence the pore environment and selectivity.
Catalytic Degradation: Incorporation of catalytically active metal centers into frameworks built with this ligand could lead to materials capable of the oxidative or reductive degradation of persistent organic pollutants. The electronic properties of the ligand can modulate the catalytic activity of the metal nodes.
Sensing of Contaminants: The development of luminescent MOFs using this compound could lead to sensitive and selective fluorescent sensors for the detection of specific environmental contaminants.
The continued exploration of this compound and its analogues, driven by these interdisciplinary research directions, is poised to contribute significantly to the development of advanced materials with tailored functionalities for a sustainable future.
Q & A
Q. What are the standard synthetic routes for dimethyl 3-methylpyridine-2,6-dicarboxylate?
The compound is synthesized via esterification of 3-methylpyridine-2,6-dicarboxylic acid using sulfuric acid (H₂SO₄) in methanol. This method parallels the synthesis of dimethyl pyridine-2,6-dicarboxylate derivatives, where esterification is achieved under acidic conditions . Adjustments to reaction time and temperature may be required to accommodate the methyl substituent’s steric effects.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR to confirm ester and methyl group positions.
- FT-IR to identify carbonyl (C=O) and ester (C-O) stretches.
- ESI-MS for molecular weight validation.
- Elemental analysis to verify purity .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, goggles).
- Avoid dust formation; work in a fume hood with adequate ventilation.
- Refer to safety data sheets for hazard mitigation (e.g., H315-H319 for skin/eye irritation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in esterification?
For halogenated analogs (e.g., 4-chloro derivatives), using thionyl chloride (SOCl₂) with catalytic DMF in chloroform improves yields (91%) compared to traditional PCl₅ methods. Similar optimization may apply to methyl-substituted derivatives by adjusting acid catalyst strength and solvent polarity .
Q. How does the methyl group influence reactivity compared to halogen substituents?
The electron-donating methyl group reduces electrophilicity at the pyridine ring compared to electron-withdrawing halogens (e.g., bromo or chloro). This alters regioselectivity in nucleophilic substitution or coordination chemistry, necessitating modified reaction conditions for functionalization .
Q. What strategies resolve spectral overlap in NMR analysis of substituted pyridines?
Q. How is this compound utilized in advanced applications like chemosensors?
Pyridine-2,6-dicarboxylate derivatives serve as precursors for fluorescent chemosensors . For example, hydrazination of the ester groups generates carbohydrazide ligands, which coordinate metal ions and exhibit selective fluorescence quenching .
Q. What are the challenges in synthesizing sterically hindered derivatives?
The 3-methyl group introduces steric hindrance , complicating further functionalization. Strategies include:
- Using bulky bases to deprotonate reactive sites.
- Employing high-temperature or microwave-assisted synthesis to overcome kinetic barriers .
Methodological Considerations
Q. How to validate purity in asymmetric synthesis?
- Combine HPLC with chiral columns to separate enantiomers.
- Cross-validate with X-ray crystallography for absolute configuration determination (e.g., as seen in dihydropyridine analogs) .
Q. What computational tools predict electronic effects of substituents?
- DFT calculations (e.g., using Gaussian) model electron density distribution and reaction pathways.
- Compare with experimental data (e.g., UV-Vis absorption shifts in coordination complexes) .
Data Contradictions and Solutions
Q. How to address discrepancies in reported melting points?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
